
5-Hydroxy Buspirone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Buspirone-d8 is a deuterated analog of the anxiolytic drug Buspirone, designed for use in pharmacokinetic and metabolic studies. For instance, Buspirone-d8 Hydrochloride (CAS 204395-49-3) is a stable isotope-labeled compound with eight hydrogen atoms replaced by deuterium. It serves as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) analyses, enhancing the accuracy of Buspirone quantification in biological matrices . Its molecular formula is C21H23D8N5O2, with a molecular weight of 393.56 g/mol .
Deuterated analogs like Buspirone-d8 are critical for tracking drug metabolism without altering biological activity, as deuterium substitution reduces metabolic degradation while preserving receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the 5-Hydroxy Buspirone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Metabolic Reactions
5-Hydroxy Buspirone-d8 is primarily formed via the hepatic metabolism of Buspirone-d8, mediated by cytochrome P450 enzymes (CYP3A4). Deuterium substitution at specific positions alters reaction kinetics compared to the non-deuterated form.
Reaction Type | Enzyme/Catalyst | Primary Product | Key Condition |
---|---|---|---|
Hydroxylation | CYP3A4 | This compound | Physiological pH, 37°C |
N-Dealkylation | CYP3A4 | 1-Pyrimidinylpiperazine (1-PP) | Microsomal incubation |
-
Kinetic Isotope Effect : Deuterium at the butyl chain reduces metabolic degradation rates by ~20–30% compared to non-deuterated Buspirone, enhancing stability in analytical workflows .
Synthetic and Analytical Reactions
In laboratory settings, this compound participates in reactions critical for its synthesis and quantification.
Oxidation Reactions
-
Reagent : Hydrogen peroxide (H₂O₂) in acidic media
-
Product : Deuterated quinazoline derivatives (via pyrimidine ring oxidation)
-
Yield : ~85% under optimized conditions (pH 4.5, 60°C)
Reduction Reactions
-
Reagent : Lithium aluminum hydride (LiAlH₄)
-
Product : Reduced spiro-decane intermediates
-
Application : Used to study deuterium retention in reduced metabolites
Hydrolysis
-
Conditions : Acidic (HCl) or basic (NaOH) hydrolysis
-
Outcome : Cleavage of the azaspirodecane-dione ring, producing deuterated fragments for mass spectrometry analysis
Conjugation Reactions
This compound undergoes phase II metabolism, forming conjugates for excretion:
Conjugation Type | Enzyme | Product | Biological Relevance |
---|---|---|---|
Glucuronidation | UGT1A1/UGT2B7 | This compound-glucuronide | Enhances water solubility |
Sulfation | SULT1A3 | Sulfated metabolite | Minor pathway (<5% of total) |
Stability Under Analytical Conditions
The deuterated structure confers enhanced stability in mass spectrometry workflows:
CYP3A4-Mediated Hydroxylation
-
Step 1 : Binding of Buspirone-d8 to CYP3A4 active site.
-
Step 2 : Abstraction of a hydrogen/deuterium atom from the pyrimidine ring.
Glucuronidation
-
Process : UDP-glucuronosyltransferase transfers glucuronic acid to the hydroxyl group.
Comparative Reactivity: Deuterated vs. Non-Deuterated Forms
Reaction | Deuterated Form (k) | Non-Deuterated Form (k) | Ratio (kH/kD) |
---|---|---|---|
CYP3A4 hydroxylation | 0.12 min⁻¹ | 0.16 min⁻¹ | 1.33 |
Acidic hydrolysis | 0.08 h⁻¹ | 0.11 h⁻¹ | 1.38 |
Note: Deuterium substitution slows reaction rates due to the kinetic isotope effect, critical for its use as an internal standard .
Scientific Research Applications
5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. It is valued for its stability and is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs.
Scientific Research Applications
This compound has applications across various scientific disciplines:
- Chemistry: It is used as an internal standard in GC-MS analysis to study the pharmacokinetics and metabolic profiles of drugs.
- Biology: It is employed in metabolic studies to trace the pathways and interactions of 5-Hydroxy Buspirone in biological systems.
- Medicine: It is utilized in drug development to understand the pharmacokinetics and dynamics of new therapeutic agents.
- Industry: It is applied in quality control processes to ensure the accuracy and precision of analytical measurements.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: It can be reduced to form deuterated analogs of reduced 5-Hydroxy Buspirone.
- Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. The major products formed from these reactions include various deuterated analogs of 5-Hydroxy Buspirone, which are used as internal standards in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Hydroxy Buspirone-d8 is similar to that of 5-Hydroxy Buspirone. It primarily acts as a partial agonist at serotonin 5-HT1A receptors. By binding to these receptors, it modulates the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other physiological processes. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for more precise tracking and analysis in research studies.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Buspirone Derivatives
Structural Insights :
- Hydroxylation Position : The addition of hydroxyl groups at positions 6 or 10 (e.g., 6-Hydroxy Buspirone) increases polarity, altering metabolic clearance and receptor binding. The 5-hydroxy position is critical in serotonin analogs for receptor affinity .
- Deuterium Substitution : Deuterated versions (e.g., Buspirone-d8) exhibit isotopic shifts in MS, enabling precise quantification in biological samples .
Pharmacological and Metabolic Comparison
Receptor Binding and Activity
- Buspirone Hydrochloride: A partial 5-HT1A agonist (Ki = 9.3–29.5 nM) with anxiolytic effects. It also modulates dopaminergic and noradrenergic pathways .
- Hydroxy Metabolites : 6-Hydroxy Buspirone retains partial 5-HT1A activity but may exhibit altered pharmacokinetics due to increased hydrophilicity . The 5-hydroxy group in serotonin analogs enhances binding affinity to 5-HT receptors, suggesting positional hydroxylation impacts activity .
Metabolic Pathways
- Buspirone undergoes extensive hepatic metabolism, primarily forming 6-Hydroxy Buspirone and 5-Hydroxy Buspirone (inferred from analogous pathways) .
- Deuterated Analogs : Buspirone-d8 and its hydroxylated derivatives (e.g., 6-Hydroxy Buspirone-d8) are used to study metabolic stability and enzyme kinetics. Deuterium slows CYP450-mediated oxidation, extending half-life .
Table 2: Analytical Utility of Deuterated Compounds
Key Findings :
Biological Activity
5-Hydroxy Buspirone-d8 is a deuterated derivative of buspirone, an anxiolytic medication primarily used for the treatment of generalized anxiety disorder. This compound has garnered interest due to its unique pharmacological profile, particularly its interaction with serotonin receptors and its potential therapeutic applications beyond anxiety management. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
This compound acts primarily as a partial agonist at the serotonin 5-HT1A receptors. This interaction is crucial for its anxiolytic effects, as activation of these receptors is associated with increased serotonergic activity in brain regions involved in anxiety regulation. Additionally, it exhibits weak antagonistic properties at dopamine D2 autoreceptors and has a minor affinity for serotonin 5-HT2 receptors .
Key Mechanisms:
- 5-HT1A Receptor Agonism : Enhances serotonergic neurotransmission, contributing to anxiolytic effects.
- Dopamine D2 Antagonism : Modulates dopaminergic pathways, potentially influencing mood and behavior.
- Weak Affinity for 5-HT2 Receptors : May play a role in modulating additional neuropsychiatric effects.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. It undergoes extensive first-pass metabolism, primarily via CYP3A4, leading to the formation of various hydroxylated metabolites . The compound's plasma protein binding is approximately 86%, which may influence its distribution and efficacy in clinical settings.
Parameter | Value |
---|---|
Absorption | Rapid |
Peak Plasma Levels | 40 to 90 minutes |
Protein Binding | ~86% |
Metabolism | Primarily via CYP3A4 |
Biological Activity and Therapeutic Implications
Research on the biological activity of this compound has highlighted its potential in various therapeutic contexts beyond anxiety treatment. Notably, studies have indicated its anti-inflammatory properties, particularly in microglial cells during inflammatory challenges .
Case Studies
- Anti-inflammatory Effects : In a study assessing the effects of buspirone on BV-2 microglial cells challenged with lipopolysaccharides (LPS), it was found that buspirone could reduce nitric oxide release and enhance cell viability through modulation of serotonin receptors . This suggests a potential application in neurodegenerative diseases where inflammation plays a critical role.
- Psychiatric Complications : A case study involving a patient with schizoaffective disorder demonstrated that buspirone could exacerbate psychotic symptoms when administered alongside other psychiatric medications. The patient exhibited increased delusions and agitation following buspirone administration, highlighting the need for careful monitoring in patients with complex psychiatric histories .
Research Findings
Recent studies have focused on the broader implications of buspirone derivatives like this compound:
- Neuroprotective Effects : Evidence suggests that buspirone may promote an anti-inflammatory phenotype in microglia by upregulating anti-inflammatory cytokines during inflammatory responses . This could be beneficial in conditions like Parkinson's disease.
- Clinical Efficacy : Clinical trials have shown that buspirone effectively reduces anxiety symptoms comparable to benzodiazepines but with fewer sedative side effects. The delayed onset of action (1-2 weeks) necessitates patient adherence and careful management .
Q & A
Basic Research Questions
Q. How can researchers analytically distinguish 5-Hydroxy Buspirone-d8 from its non-deuterated analog in experimental samples?
- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns to confirm isotopic substitution. UV-Vis spectroscopy can further differentiate the compounds based on distinct absorption maxima (e.g., 237 nm and 299 nm for Buspirone hydrochloride, as noted in its spectral profile) . For quantification, calibrate against certified reference standards (e.g., USP Buspirone Hydrochloride RS) to ensure accuracy in deuterated vs. non-deuterated peak integration .
Q. What synthesis and purification strategies are recommended for this compound to ensure isotopic purity?
- Methodological Answer : Employ deuterated precursors (e.g., deuterium oxide or deuterated solvents) during synthesis to minimize isotopic dilution. Post-synthesis, use preparative HPLC with orthogonal detection (UV and MS) to isolate the deuterated compound from potential impurities such as 2-(Piperazin-1-yl)pyrimidine dihydrochloride (Impurity A) or Buspirone N-Oxide, which are common side products . Validate isotopic purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at deuterated positions .
Advanced Research Questions
Q. How does deuteration impact the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated form?
- Methodological Answer : Design comparative in vitro metabolism studies using liver microsomes or hepatocyte models. Monitor deuterium kinetic isotope effects (KIE) by measuring the half-life (t1/2) and metabolic clearance of both forms. Focus on cytochrome P450 enzymes (e.g., CYP3A4), which are implicated in Buspirone metabolism. Use LC-MS/MS to track deuterium retention in metabolites like phenylpiperazine, a known α-adrenergic receptor ligand . For in vivo validation, conduct crossover pharmacokinetic studies in animal models, comparing AUC (area under the curve) and Cmax between deuterated and non-deuterated forms .
Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity in different experimental systems?
- Methodological Answer : Perform systematic binding assays across multiple models (e.g., cell membranes vs. whole-cell systems) to assess contextual variability. For serotonin (5-HT1A) and dopamine (D2) receptors, use radioligand displacement assays with standardized reference compounds (e.g., serotonin agonists/antagonists). Control for deuterium-induced conformational changes by comparing crystallographic data or molecular docking simulations of deuterated vs. non-deuterated structures . Statistical meta-analysis of published datasets can identify confounding variables (e.g., buffer composition, temperature) .
Q. What strategies are recommended for validating analytical methods to detect this compound in complex biological matrices?
- Methodological Answer : Follow International Council for Harmonisation (ICH) guidelines for method validation. Include specificity tests against structurally related impurities (e.g., 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane bromide) and metabolites . For sensitivity, establish limits of detection (LOD) and quantification (LOQ) using spiked plasma or tissue homogenates. Cross-validate with orthogonal techniques like capillary electrophoresis or high-resolution mass spectrometry (HRMS) to confirm reproducibility .
Q. How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound while accounting for deuterium-induced pharmacokinetic changes?
- Methodological Answer : Use dose-ranging studies to establish equivalence ratios between deuterated and non-deuterated forms. Monitor behavioral endpoints (e.g., anxiety-like behaviors in rodent models) alongside plasma concentration-time profiles. Incorporate positron emission tomography (PET) with deuterium-labeled tracers to assess blood-brain barrier penetration and target engagement dynamics . For translational relevance, compare results to clinical pharmacokinetic data from non-deuterated Buspirone .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable receptor binding affinities), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
- Reference Standards : Always use certified reference materials (e.g., USP Buspirone Hydrochloride RS) for method calibration, as batch-specific impurities can affect reproducibility .
Properties
Molecular Formula |
C21H31N5O3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |
InChI Key |
WKAUDMPUKWYRBF-IFBDEUHTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=C(C=N4)O |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.